o-Xylene, decafluoro-

Description

Contextualization within Perfluorinated Organic Chemistry

Perfluorinated organic compounds are hydrocarbons where all hydrogen atoms have been replaced by fluorine atoms. This substitution imparts remarkable properties, including high thermal stability, chemical inertness, and unique electronic characteristics. wikipedia.org Organofluorine chemistry, the study of these compounds, has become a rapidly advancing field with applications in materials science, medicine, and fine chemicals. researchgate.net

Decafluoro-o-xylene, with the chemical formula C₆F₄(CF₃)₂, is a xylene derivative where all ten hydrogen atoms are replaced by fluorine. It belongs to the class of perfluoroaromatic compounds, which are noted for their highly electron-withdrawing nature due to the inductive effects of the numerous fluorine atoms. researchgate.net This property makes them valuable in a variety of chemical reactions and for the synthesis of complex molecules.

The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high stability of perfluorinated compounds. wikipedia.orgwikipedia.org In contrast to their aliphatic counterparts, perfluoroaromatic derivatives often form mixed phases with non-fluorinated aromatic compounds, a result of donor-acceptor interactions between their respective pi-systems. wikipedia.org

Historical Development of Perfluoroaromatic Compound Research

The journey of organofluorine chemistry began in the 19th century, well before the isolation of elemental fluorine. nih.gov Early milestones include the first synthesis of an organofluorine compound in 1835 and the pioneering of halogen exchange methods in 1862. wikipedia.orgnih.gov The industrial potential of these compounds became evident in the 1920s with the development of nonflammable and nontoxic chlorofluorocarbons (CFCs) for refrigeration. wikipedia.org

A significant advancement in the large-scale production of fluorocarbons was the Fowler process, developed during World War II, which utilized cobalt trifluoride as a fluorine source. wikipedia.org The synthesis of aromatic compounds with fluorinated side chains was first reported in 1898. nih.gov Perfluoroaromatic compounds can be synthesized through various methods, including the Fowler process with adjusted conditions, heating perchloroaromatic compounds with potassium fluoride (B91410) at high temperatures, or by the defluorination of fluoroalkanes. wikipedia.org Research into perfluorinated biaryls has also progressed, with syntheses involving reactions of perfluoroarylzinc compounds with perfluoroarenes. researchgate.net

Structural and Electronic Characteristics of Decafluoro-o-xylene in Advanced Chemical Research

The structure of decafluoro-o-xylene, with its perfluorinated aromatic ring and two trifluoromethyl groups in ortho positions, leads to distinct electronic properties. The high electronegativity of the fluorine atoms creates a highly electron-deficient aromatic system. This electron-withdrawing nature is a key feature of perfluoroaromatic compounds and influences their reactivity and interactions. researchgate.net

The electronic properties of fluorinated compounds can be tuned by varying the degree and pattern of fluorination. For instance, in oxidized graphene, the arrangement and concentration of oxygen-containing functional groups significantly affect the material's electronic structure and energy gap. aps.org Similarly, the specific arrangement of fluorine atoms and trifluoromethyl groups in decafluoro-o-xylene dictates its chemical behavior.

The interaction of anions with perfluoroaromatic compounds has been a subject of study, highlighting the unique electronic environment of these molecules. figshare.com The pentafluorophenyl group, a related structure, is well-known for its strong electron-withdrawing character, which enables a wide range of tunable π-interactions that differ from their non-fluorinated counterparts. researchgate.net

Interactive Data Table: Physical and Chemical Properties of Xylene Isomers

This table provides a comparison of key properties for o-xylene (B151617) and its perfluorinated counterpart, decafluoro-o-xylene, along with other xylene isomers for context.

| Property | o-Xylene | m-Xylene | p-Xylene | Decafluoro-o-xylene |

| CAS Number | 95-47-6 wikipedia.org | 108-38-3 dcceew.gov.au | 106-42-3 dcceew.gov.au | 313-75-7 |

| Molecular Formula | C₈H₁₀ wikipedia.org | C₈H₁₀ dcceew.gov.au | C₈H₁₀ dcceew.gov.au | C₈F₁₀ |

| Molar Mass ( g/mol ) | 106.168 wikipedia.org | 106.168 | 106.168 | 286.06 |

| Boiling Point (°C) | 144.4 wikipedia.org | 139.3 dcceew.gov.au | 137 dcceew.gov.au | 125-126 |

| Melting Point (°C) | -24 wikipedia.org | -47.4 dcceew.gov.au | 13-14 dcceew.gov.au | N/A |

| Density (g/mL) | 0.88 wikipedia.org | 0.87 dcceew.gov.au | 0.86 dcceew.gov.au | 1.66 |

Properties

CAS No. |

1978-04-7 |

|---|---|

Molecular Formula |

C8F10 |

Molecular Weight |

286.07 g/mol |

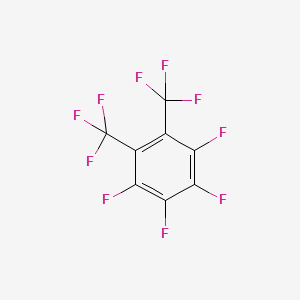

IUPAC Name |

1,2,3,4-tetrafluoro-5,6-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C8F10/c9-3-1(7(13,14)15)2(8(16,17)18)4(10)6(12)5(3)11 |

InChI Key |

UWTFGHPTJQPZQP-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of O Xylene, Decafluoro

Advanced Fluorination Techniques for o-Xylene (B151617) Precursors

The synthesis of decafluoro-o-xylene relies on exhaustive fluorination of a suitable hydrocarbon precursor, followed by a defluorination step to introduce aromaticity.

A prominent method for producing the perfluorinated precursor to decafluoro-o-xylene involves the vapor-phase fluorination of o-xylene using cobalt trifluoride (CoF₃). rsc.orgresearchgate.net This high-temperature reaction, typically conducted between 300-350°C in a stirred reactor, effectively replaces all hydrogen atoms in the o-xylene molecule with fluorine atoms. rsc.org The process yields perfluoro-1,2-dimethylcyclohexane (B1584865), the saturated alicyclic precursor to the target aromatic compound. rsc.org Cobalt trifluoride is recognized as a mild fluorinating agent, which helps to minimize decomposition and polymerization of the organic substrate during the aggressive fluorination process. researchgate.net

The subsequent and crucial step in forming decafluoro-o-xylene is the defluorination of perfluoro-1,2-dimethylcyclohexane. rsc.org This is achieved by passing the vapor of the perfluorinated alicyclic compound over a heated metal gauze, commonly iron, at temperatures ranging from 450-500°C. rsc.org This process eliminates fluorine atoms, leading to the formation of a stable aromatic ring. The yield for this defluorination step is reported to be in the range of 40-45%, based on the amount of starting material consumed. rsc.org Interestingly, the presence of a second tertiary carbon atom in perfluoro-1,2-dimethylcyclohexane does not significantly alter the ease of defluorination compared to perfluoromethylcyclohexane. rsc.org

Derivatization Strategies and Functional Group Transformations

Decafluoro-o-xylene serves as a versatile platform for the synthesis of other valuable polyfluorinated aromatic compounds through various chemical modifications.

The trifluoromethyl groups of decafluoro-o-xylene can be selectively hydrolyzed to carboxylic acid functionalities. rsc.org Treatment with fuming sulfuric acid at 150°C effectively converts the -CF₃ groups into -COOH groups, yielding tetrafluorophthalic acid in good yield. rsc.org This transformation is a key step in accessing polyfluorinated aromatic acids.

Following the hydrolysis of decafluoro-o-xylene to tetrafluorophthalic acid, further derivatization can be achieved. rsc.org For instance, tetrafluorophthalic acid can be converted into its corresponding anhydride (B1165640) by reacting it with trifluoroacetic anhydride. rsc.org Notably, tetrafluorophthalic anhydride exhibits high reactivity towards water, readily dissolving to regenerate the free acid. rsc.org

The electron-deficient nature of the perfluorinated aromatic ring in decafluoro-o-xylene makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comwikipedia.org This type of reaction allows for the displacement of a fluoride (B91410) ion by a nucleophile, enabling the introduction of a wide range of functional groups onto the aromatic ring. The presence of strong electron-withdrawing groups, such as the fluorine atoms and trifluoromethyl groups in decafluoro-o-xylene, activates the ring for nucleophilic attack. masterorganicchemistry.comlibretexts.org The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex. libretexts.org This reactivity provides a powerful tool for the synthesis of custom-designed polyfluorinated aromatic compounds with specific properties and functionalities.

Electrophilic Substitution Pathways for Aromatic Modification

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. chemguide.co.uk The mechanism generally involves the attack of the electron-rich π system of the aromatic ring on a positively charged or polarized electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.eglibretexts.org The subsequent loss of a proton from this intermediate restores the ring's aromaticity, completing the substitution. libretexts.org The feasibility and rate of this reaction are highly dependent on the electron density of the aromatic ring, which is influenced by the electronic properties of any existing substituents. vaia.com

The aromatic ring of o-xylene, decafluoro- (1,2-bis(trifluoromethyl)-3,4,5,6-tetrafluorobenzene) is characterized by an exceptionally low electron density. This is a direct consequence of the powerful electron-withdrawing effects of its ten fluorine atoms. The four fluorine atoms directly attached to the ring and the six fluorine atoms on the two trifluoromethyl (-CF3) groups exert strong negative inductive (-I) effects. pressbooks.pub The trifluoromethyl group is one of the most strongly deactivating substituents known in electrophilic aromatic substitution chemistry. pressbooks.pub This severe depletion of electron density makes the aromatic nucleus of decafluoro-o-xylene extremely unreactive, or "deactivated," towards attack by electrophiles.

In contrast to standard aromatic hydrocarbons like benzene (B151609) or toluene (B28343), which readily undergo EAS reactions such as nitration, halogenation, and sulfonation, perfluorinated aromatic compounds are highly resistant to these transformations. pressbooks.pub The energy required to form the positively charged sigma complex intermediate is prohibitively high due to the powerful destabilizing effect of the electron-withdrawing fluorine and trifluoromethyl substituents. chemguide.co.ukpressbooks.pub Consequently, electrophilic substitution is not a standard or synthetically viable pathway for the modification of decafluoro-o-xylene under typical laboratory conditions.

While some highly deactivated aromatic compounds can be forced to undergo electrophilic substitution using exceptionally strong electrophiles or harsh reaction conditions, such findings are not documented for decafluoro-o-xylene. wikipedia.org For instance, the iodination of other deactivated compounds like 3-nitrobenzotrifluoride (B1630513) has been achieved, but it requires potent reagent systems. wikipedia.org The predominant and synthetically useful mode of reaction for perfluoroarenes, including related compounds like octafluorotoluene, is nucleophilic aromatic substitution, where the electron-poor ring is readily attacked by nucleophiles.

The table below illustrates the relative electronic effects of various substituents on the reactivity of a benzene ring towards electrophilic substitution, highlighting the extreme deactivation present in decafluoro-o-xylene.

Table 1: Influence of Substituents on Aromatic Ring Reactivity in Electrophilic Substitution

| Substituent Group | Example Compound | Nature of Group | Effect on Reactivity |

| -CH₃ (Methyl) | Toluene, Xylene | Activating (+I Effect) | Increases electron density; reaction is faster than with benzene. pressbooks.pub |

| -H (Hydrogen) | Benzene | Neutral (Reference) | Baseline reactivity for aromatic systems. chemguide.co.uk |

| -Cl (Chloro) | Chlorobenzene | Deactivating (-I > +M Effect) | Decreases electron density; reaction is slower than with benzene. vaia.com |

| -NO₂ (Nitro) | Nitrobenzene | Strongly Deactivating (-I, -M Effects) | Strongly decreases electron density; reaction is much slower than with benzene. pressbooks.pub |

| -CF₃ (Trifluoromethyl) | (Trifluoromethyl)benzene | Very Strongly Deactivating (-I Effect) | Severely decreases electron density, making the ring much less reactive than nitrobenzene. pressbooks.pub |

| Multiple -F and -CF₃ | o-Xylene, decafluoro- | Extremely Deactivating (Cumulative -I Effects) | The cumulative effect of four -F and two -CF₃ groups renders the ring exceptionally electron-poor and highly unreactive to electrophiles. pressbooks.pub |

This table provides a qualitative comparison of substituent effects. +I refers to an inductive electron-donating effect, -I is an inductive electron-withdrawing effect, and +M/-M refer to mesomeric (resonance) effects.

Advanced Spectroscopic Characterization and Structural Elucidation of O Xylene, Decafluoro and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR) for Mechanistic Studies

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful tool for the analysis of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. huji.ac.il Its wide range of chemical shifts provides detailed information about the electronic environment of each fluorine atom, making it invaluable for structural confirmation and mechanistic investigations. azom.com

For decafluoro-o-xylene, three distinct fluorine environments are expected: two sets of aromatic fluorines and one set for the two trifluoromethyl (-CF₃) groups. The aromatic fluorines (F-3, F-6, F-4, F-5) would exhibit chemical shifts characteristic of fluoroarenes, while the -CF₃ groups would appear in a different region of the spectrum. The significant electronegativity of fluorine results in a large chemical shift dispersion, typically minimizing signal overlap. azom.com

Spin-spin coupling between adjacent fluorine nuclei (e.g., ³J_FF, ⁴J_FF, ⁵J_FF) provides critical connectivity information. In decafluoro-o-xylene, coupling would be observed between the aromatic fluorines and between the aromatic and trifluoromethyl fluorine atoms. These coupling constants, often larger than proton-proton couplings, are instrumental in assigning specific resonances to their corresponding positions on the aromatic ring. huji.ac.il

| Fluorine Environment | Typical Chemical Shift Range (δ, ppm) vs. CFCl₃ | Expected Multiplicity |

|---|---|---|

| Aromatic C-F (F-3, F-6) | -130 to -150 | Multiplet |

| Aromatic C-F (F-4, F-5) | -150 to -170 | Multiplet |

| Trifluoromethyl (-CF₃) | -55 to -70 | Multiplet |

Note: The chemical shift values are estimates based on typical ranges for perfluoroaromatic compounds and are relative to CFCl₃ as a standard.

Infrared (IR) Spectroscopic Analysis of Vibrational Modes and Complexation

The C-F stretching vibrations in perfluoroaromatic compounds typically occur in the 1300-1000 cm⁻¹ region. The precise frequencies and intensities of these bands are sensitive to the substitution pattern on the aromatic ring. In addition to the C-F stretches, characteristic aromatic ring stretching vibrations (C=C) would be observed, though their positions are shifted compared to non-fluorinated xylenes (B1142099). For instance, the C-H out-of-plane bending vibrations that are characteristic for ortho-substituted benzene (B151609) rings (around 735-770 cm⁻¹) in o-xylene (B151617) would be absent and replaced by vibrations related to the C-F bonds. study.comresearchgate.net Studying shifts in these vibrational frequencies upon interaction with other molecules (e.g., metal complexes) can provide insights into the nature and strength of complexation.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C=C Stretching | 1500 - 1650 | Medium |

| C-F Stretching (Aromatic) | 1100 - 1300 | Strong |

| C-F Stretching (-CF₃) | 1000 - 1200 | Very Strong |

| C-F Bending Modes | Below 800 | Medium-Weak |

Electron Spin Resonance (ESR) Spectroscopy in Radical Cation Investigations

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to detect and study species with unpaired electrons, such as free radicals. The radical cation of decafluoro-o-xylene could be generated through chemical or electrochemical oxidation, and its electronic structure investigated using ESR.

The ESR spectrum provides information through the g-factor and hyperfine coupling constants. The interaction of the unpaired electron with the magnetic moments of the ¹⁹F nuclei (which have a nuclear spin I = 1/2) would lead to a complex hyperfine splitting pattern. The magnitude of the hyperfine coupling constant (a_F) is proportional to the spin density of the unpaired electron at the fluorine nucleus. Analysis of this splitting pattern allows for the mapping of the spin density distribution across the molecule. For the decafluoro-o-xylene radical cation, distinct hyperfine coupling constants would be expected for the aromatic and trifluoromethyl fluorines, providing direct insight into the molecular orbital that the unpaired electron occupies. diva-portal.org

| Radical Species (Example) | Fluorine Position | Typical Hyperfine Coupling Constant (a_F) in Gauss (G) |

|---|---|---|

| Hexafluorobenzene (B1203771) Radical Anion | Aromatic | ~135 G |

| Perfluoronaphthalene Radical Anion | α-position | ~50-60 G |

| Perfluoronaphthalene Radical Anion | β-position | ~10-20 G |

Note: Data is for illustrative purposes to show typical magnitudes of fluorine hyperfine couplings.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. To perform this analysis, a high-quality single crystal of the compound is required. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀F₈ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per Unit Cell (Z) | 4 |

Note: This data is for octafluoronaphthalene (B166452) and serves as an example of the parameters determined via X-ray crystallography. nih.gov Specific unit cell dimensions are found within detailed crystallographic reports.

Reactivity Profiles and Elucidation of Reaction Mechanisms Involving O Xylene, Decafluoro

Nucleophilic Replacement Reactions in Perfluoroaromatics

Perfluoroaromatic compounds are characterized by their high susceptibility to nucleophilic aromatic substitution (SNAr). savemyexams.com This heightened reactivity stems from the cumulative electron-withdrawing inductive effects of the fluorine atoms, which render the aromatic ring extremely electron-poor. rammohancollege.ac.in This electron deficiency stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the substitution process, thereby lowering the activation energy of the reaction.

The general mechanism for nucleophilic substitution in a perfluoroaromatic compound involves the attack of a nucleophile on the electron-deficient carbon atom of the aromatic ring. This initial step forms a resonance-stabilized carbanion intermediate. Subsequently, a fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Factors influencing these reactions include:

Nature of the Nucleophile: Stronger nucleophiles generally react faster. A wide range of nucleophiles, including those with nitrogen, oxygen, or sulfur as the attacking atom, have been shown to react with perfluoroaromatics.

Solvent: The choice of solvent is crucial as it must dissolve both the perfluoroaromatic substrate and the nucleophilic reagent. Polar aprotic solvents are often employed.

Leaving Group Ability: Fluoride is a reasonably good leaving group in these activated systems, facilitating the substitution. savemyexams.com

In the specific case of o-Xylene (B151617), decafluoro-, the two trifluoromethyl groups further activate the aromatic ring towards nucleophilic attack. The substitution pattern would be directed by the combined electronic effects of the fluorine atoms and the trifluoromethyl substituents.

Radical Cation Formation and Electronic Structure Perturbations

A radical cation is an open-shell cationic species that results from the removal of one electron from a neutral molecule. princeton.edu The formation and reactivity of radical cations from aromatic systems are of significant interest, though they are often highly reactive and short-lived.

Perfluorinated aromatic compounds can be oxidized to their corresponding radical cations. acs.org This process, known as deelectronation, requires a potent oxidizing agent capable of overcoming the high oxidation potential of the electron-poor perfluoroaromatic ring. princeton.edunih.gov Strong oxidizers are substances that can accept electrons, thereby facilitating the oxidation of another substance. uni-freiburg.de The generation of radical cations can be achieved through various methods, including electrochemical oxidation or reaction with chemical oxidants. princeton.edu

For instance, stable radical cation salts of related compounds like perfluorobenzene, perfluorotoluene, and perfluoronaphthalene have been prepared and characterized. acs.org A perfluoronaphthalene radical cation salt has been developed as a powerful and selective deelectronating reagent, highlighting the ability of perfluorinated systems to form and stabilize radical cations. uni-freiburg.de It is expected that o-Xylene, decafluoro- can also form a radical cation under similarly strong oxidizing conditions, although specific studies detailing its oxidation potential and isolation were not found.

Photochemical and Radiolytic Transformations

The interaction of high-energy radiation or ultraviolet light with molecules can induce significant chemical changes, leading to the formation of new structures and isomers.

Radiolysis involves the dissociation of molecules through ionizing radiation, leading to the cleavage of chemical bonds. osti.gov In the case of perfluorinated compounds, the primary radiolytic process is often chain degradation through the rupture of C-C and C-O bonds. osti.gov Studies on the radiolysis of hexafluorobenzene (B1203771), a related compound, show it behaves similarly to benzene (B151609), forming polymer-like residues. nist.gov The radiolysis of perfluorocarbons in hydrocarbon solvents has also been investigated. acs.org Perfluorinated compounds are generally observed to be unreactive towards hydroxyl radicals (•OH) generated during the radiolysis of aqueous solutions. researchgate.net

Photolysis refers to the decomposition of compounds by light. nih.gov The photodegradation of xylene isomers under UV irradiation is known to proceed through photo-isomerization, photodecomposition, and photo-oxidation. nih.gov While these studies provide a general framework, specific research detailing the photolytic or radiolytic transformation products of o-Xylene, decafluoro- in condensed phases is not extensively documented in the available literature.

A notable photochemical reaction of benzene and its derivatives is the formation of its valence isomers, such as Dewar benzene (bicyclo[2.2.0]hexa-2,5-diene). wikipedia.orgacs.org This transformation is typically achieved through UV photolysis. acs.org The Dewar isomer is a higher-energy, non-planar structure that can thermally revert to the more stable aromatic form. wikipedia.org

The formation of Dewar isomers has been observed for various substituted benzenes. For example, the photolysis of 1,2-dihydrophthalic anhydride (B1165640) derivatives, followed by oxidation, is a known synthetic route to Dewar benzene. acs.org It is plausible that o-Xylene, decafluoro- could also undergo photoisomerization to form its corresponding Dewar valence isomer, perfluoro-1,2-dimethylbicyclo[2.2.0]hexa-2,5-diene. However, specific studies confirming the formation and isolation of this particular Dewar isomer from the photolysis of o-Xylene, decafluoro- have not been identified in the surveyed literature. The study of such reactions in perfluorinated systems is crucial for understanding how extensive fluorination impacts the stability and reactivity of these strained, high-energy isomers. researchgate.net

Electron Transfer Dynamics in Solution-Phase Reactions

The reactivity of perfluorinated aromatic compounds like o-xylene, decafluoro- is significantly influenced by their high electron affinity, which facilitates electron transfer processes. In solution-phase reactions, o-xylene, decafluoro- can accept an electron to form a radical anion. This process is a key initial step in certain reduction reactions.

For instance, the hydrodefluorination of perfluorinated xylenes (B1142099) when treated with a Zinc-Copper couple in a dimethylformamide-water system is presumed to proceed through such electron transfer dynamics. The reaction mechanism likely involves the formation of radical anions as crucial intermediates researchgate.net. The transfer of an electron from the metal surface to the perfluoroaromatic ring initiates a cascade of reactions, as detailed in the following section.

The initial electron transfer step can be represented as:

C₆F₄(CF₃)₂ + e⁻ → [C₆F₄(CF₃)₂]⁻•

Ionic Reaction Pathways and Intermediate Species

Following the initial electron transfer, the resulting o-xylene, decafluoro- radical anion enters into various ionic reaction pathways. A prominent pathway for perfluoroaromatic radical anions is the cleavage of a carbon-fluorine bond to release a fluoride ion, generating a neutral radical.

Hydrodefluorination Pathway:

In the hydrodefluorination process initiated by the Zn(Cu)-DMF-H₂O system, the radical anion intermediate [C₆F₄(CF₃)₂]⁻• undergoes defluorination. This process typically occurs at the aromatic ring rather than the perfluoromethyl groups. For perfluorinated ortho- and meta-xylenes, the subsequent entry of a hydrogen atom occurs preferentially at the para-position relative to the perfluoroalkyl groups researchgate.net. The process is thought to involve the following steps after the initial electron transfer:

Fluoride Elimination: The radical anion eliminates a fluoride ion (F⁻) to form a perfluoro-o-xylyl radical. [C₆F₄(CF₃)₂]⁻• → •C₆F₃(CF₃)₂ + F⁻

Hydrogen Atom Abstraction: The resulting aryl radical abstracts a hydrogen atom from a source in the medium (e.g., water or DMF) to yield the hydrodefluorinated product. •C₆F₃(CF₃)₂ + H• → C₆HF₃(CF₃)₂

Quantum-chemical calculations have been employed to support the existence and behavior of these radical anion intermediates in related perfluorinated aromatic systems researchgate.net.

Nucleophilic Aromatic Substitution (S(N)Ar) Pathway:

o-Xylene, decafluoro- is also susceptible to nucleophilic attack, following an S(N)Ar mechanism. Studies involving nucleophiles such as sodium hydrogen sulphide, hydrazine, and ammonia (B1221849) have shown that substitution predominantly occurs at the 4-position of the aromatic ring researchgate.net.

Reaction: C₆F₄(CF₃)₂ + Nu⁻ → C₆F₃(Nu)(CF₃)₂ + F⁻

Orientation: The orientation of the attack is directed by the strong electron-withdrawing effects of the fluorine atoms and the two trifluoromethyl groups, which activate the ring towards nucleophilic substitution researchgate.net. The attack at the 4-position is the major outcome observed in these reactions.

The table below summarizes the key intermediate species and reaction pathways.

Table 1: Intermediates and Pathways in Reactions of o-Xylene, decafluoro-

| Initial Reaction | Key Intermediate(s) | Reaction Pathway | Major Product Type | Ref |

|---|---|---|---|---|

| Reduction with Zn(Cu) | [C₆F₄(CF₃)₂]⁻• (Radical anion) | Electron Transfer followed by defluorination | Hydrodefluorinated arene | researchgate.net |

| Reaction with Nucleophiles (e.g., NH₃) | Meisenheimer-type complex (transient) | Nucleophilic Aromatic Substitution (S(N)Ar) | 4-substituted heptafluoro-o-xylene | researchgate.net |

Coordination Chemistry and Complexation with Lewis Acids (e.g., Mercuracycles)

The electron-deficient nature of the perfluorinated aromatic ring in o-xylene, decafluoro- allows it to interact with electron-rich species, including certain metals and Lewis acids. While direct complexation studies on o-xylene, decafluoro- are limited, the principles of its coordination chemistry can be inferred from related perfluoroaromatic compounds, particularly in the formation of mercuracycles.

Mercuracycles, or mercuramacrocycles, are large ring structures containing mercury atoms. Highly fluorinated aromatic compounds are excellent precursors for these structures due to the reactivity of the C-H or C-Li bond in their precursors, which can be readily mercurated. For example, the reaction of o,o'-dilithiooctafluorobiphenyl with mercury(II) chloride (HgCl₂) yields a tetrameric mercury anticrown, a powerful Lewis acid researchgate.net.

These perfluorinated mercuracycles can act as hosts ("anticrowns") for various guest molecules. In a relevant study, a perfluorobiphenyl-based mercuracycle was shown to form a crystalline complex with non-fluorinated o-xylene researchgate.net. In this complex, the o-xylene molecule acts as a Lewis base, donating electron density from its aromatic π-system to a mercury atom (a Lewis acid center) of the mercuracycle. The complexation is reversible, and the o-xylene can be released upon heating researchgate.net.

While this example uses o-xylene as the guest rather than the building block, it illustrates the fundamental Lewis acid-base interaction that can occur between a π-electron system and the mercury centers of a fluorinated mercuracycle. The formation of such complexes is often driven by the strong Lewis acidity of the mercury centers, which is enhanced by the electron-withdrawing perfluoroaryl framework. Reagents like Mercury(II) trifluoroacetate, Hg(CF₃COO)₂, are potent Lewis acids frequently used to mediate such cyclizations and electrophilic substitutions sigmaaldrich.comnih.gov.

Table 2: Components in Lewis Acid Complexation

| Component Type | Example Species | Role | Ref |

|---|---|---|---|

| Lewis Acid Center | Mercury(II) in a mercuracycle | Electron Pair Acceptor | researchgate.net |

| Lewis Base (Guest) | o-Xylene | Electron Pair Donor (from π-system) | researchgate.net |

| Mercurating Agent | Mercury(II) chloride, Mercury(II) trifluoroacetate | Lewis Acid Reagent for Synthesis | researchgate.netsigmaaldrich.com |

Theoretical and Computational Investigations of O Xylene, Decafluoro

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., B3LYP/6–311++G(d,p))

Quantum chemical calculations are fundamental to modern chemistry, providing detailed insights into molecular properties. A common and robust method for this is Density Functional Theory (DFT), with the B3LYP hybrid functional being one of the most widely used. When paired with a sophisticated basis set like 6–311++G(d,p), this approach can yield highly accurate predictions of electronic structure and reactivity.

Electronic Structure: The electronic structure of a molecule dictates its physical and chemical properties. For decafluoro-o-xylene, DFT calculations would determine the energies and shapes of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap generally signifies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more prone to reaction. researchgate.net

The complete substitution of hydrogen atoms with fluorine atoms, as in the transformation from o-xylene (B151617) to decafluoro-o-xylene, is known to have profound effects. Fluorine's high electronegativity typically leads to a significant stabilization (lowering of energy) of both the HOMO and LUMO levels. researchgate.net This effect generally increases the ionization potential (energy required to remove an electron) and the electron affinity (energy released when an electron is added). researchgate.net

Reactivity Prediction: From the calculated electronic structure, several "reactivity descriptors" can be derived. researchgate.net These descriptors help predict how and where a molecule is likely to react. Key descriptors include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): Related to the HOMO-LUMO gap, it measures resistance to change in electron distribution. researchgate.net

Electrophilicity Index (ω): Quantifies the propensity of a species to accept electrons.

For decafluoro-o-xylene, the strong electron-withdrawing nature of the ten fluorine atoms would be expected to create a highly electron-deficient aromatic ring. This would make it susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces one of the fluorine atoms. researchgate.net Computational models can predict the most likely sites for such attacks by analyzing the distribution of electrostatic potential on the molecular surface.

While specific calculations for decafluoro-o-xylene using the B3LYP/6–311++G(d,p) level of theory are not readily found in published literature, studies on similar polyhalogenated pyridines and other perfluorinated aromatic hydrocarbons confirm that this methodology reliably predicts molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

Computational Modeling of Excited State Cross Sections and Energy Transfer

The interaction of molecules with light is governed by their electronically excited states. Computational modeling is essential for understanding these states and predicting properties like absorption spectra and energy transfer efficiencies.

Excited State Calculations: Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating excited states. dergipark.org.trnih.gov It can predict the energies of electronic transitions, which correspond to the absorption of light. From these transition energies and their corresponding oscillator strengths (a measure of the transition probability), a theoretical UV-Vis absorption spectrum can be constructed. researchgate.net The absorption cross-section, which quantifies the probability of light absorption at a particular wavelength, can then be calculated. researchgate.netunica.it

For decafluoro-o-xylene, one would expect the absorption bands to be shifted relative to its non-fluorinated counterpart, o-xylene. The extensive fluorination significantly alters the molecular orbitals involved in the electronic transitions. researchgate.net Machine learning models are also emerging as a powerful tool to accelerate the prediction of excited-state properties for organic molecules. acs.org

Energy Transfer: Energy transfer is a crucial process in photochemistry and materials science, where an excited molecule (a donor) transfers its energy to another molecule (an acceptor). The efficiency of this transfer can be studied computationally. While specific studies on energy transfer involving decafluoro-o-xylene are scarce, research on similar systems, such as diphenyloxazole in xylene, demonstrates how computational and experimental methods can determine the efficiency of non-radiative energy transfer. osti.gov The inductive effect of fluorine substitution in related molecules like decafluorobenzophenone (B1669999) has been shown to increase the rate of quenching (a form of energy transfer) by other molecules. dss.go.th

Simulations of Mechanistic Pathways for Chemical Transformations

Computational simulations are invaluable for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate the energy barriers that control the reaction rate.

Reaction Mechanisms: For decafluoro-o-xylene, a key area of interest is its transformation into other valuable chemicals. For instance, the oxidation of o-xylene to phthalic anhydride (B1165640) is a major industrial process. mdpi.comresearchgate.netkit.edu Simulating the analogous reaction for the perfluorinated version would involve identifying the sequence of elementary steps, from the initial attack of an oxidant to the final product formation.

DFT calculations are used to locate the geometry of each stationary point along the reaction coordinate:

Reactants and Products: Energy minima on the potential energy surface.

Transition States: Saddle points connecting reactants and products. These represent the highest energy barrier that must be overcome for the reaction to proceed.

Intermediates: Local energy minima that exist between transition states.

Studies on related reactions, such as the SNAr halide exchange on pentachloropyridine, show that quantum chemical calculations can accurately predict reaction barriers and regioselectivity, determining which position on the ring is most reactive. researchgate.net Similarly, simulations of the reaction between excited nitrogen atoms and toluene (B28343) have used DFT at the B3LYP/6-311++G(d,p) level to confirm reaction pathways and identify products. ethz.ch Such simulations for decafluoro-o-xylene would provide fundamental insights into its reactivity and guide the development of new synthetic methodologies.

Applications of O Xylene, Decafluoro in Advanced Chemical Syntheses and Materials Science

Polymer Chemistry and Advanced Materials

The highly fluorinated structure of decafluoro-o-xylene imparts desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to polymers derived from it. These attributes are particularly sought after in the development of high-performance materials.

While specific studies detailing the use of decafluoro-o-xylene as a monomer for arylene main-chain ionomers are not extensively documented in the provided search results, the chemistry of its isomer, perfluoro-p-xylene (p-PFX), offers significant insights. Novel functionalized arylene main-chain ionomers have been synthesized using p-PFX through polycondensation reactions with various bisphenols, such as 4,4'-dihydroxybiphenyl (B160632) and bisphenol AF. mdpi.com The strong electron-withdrawing nature of the perfluorinated xylene core activates the molecule for nucleophilic aromatic substitution, a key reaction in the polymerization process. mdpi.com

Following polymerization, the resulting polymer backbone containing the perfluoro-p-xylene unit can be further functionalized. For instance, phosphonic acid groups have been introduced via reaction with tris(trimethylsilyl)phosphite. mdpi.com Additionally, electrophilic sulfonation of the bisphenol units is possible, leading to the formation of water-soluble polyelectrolytes with excellent chemical stability. mdpi.com These functionalized polymers are crucial for creating ion-conducting materials.

It is plausible that decafluoro-o-xylene could undergo similar polycondensation and post-functionalization reactions to yield arylene main-chain ionomers. The principles of nucleophilic aromatic substitution that govern the polymerization of the para-isomer would be applicable to the ortho-isomer as well.

The development of high-performance polymer electrolyte membranes (PEMs) is a critical area of research, particularly for fuel cell applications. nih.govresearchgate.net Fluorinated ionomers are highly regarded for this purpose due to their superior stability and enhanced acidity compared to their non-fluorinated counterparts. mdpi.com

Polymers derived from perfluorinated monomers, such as the isomers of decafluoro-xylene, are promising candidates for fuel cell membranes. For example, ionomers based on perfluoro-p-xylene have been blended with polybenzimidazoles to create flexible and mechanically robust membranes. mdpi.com These blend membranes exhibit excellent chemical and thermal stabilities, which are crucial for the harsh operating conditions of fuel cells. mdpi.com

The general approach involves creating partially fluorinated poly(arylene ether)s. science.gov For instance, polymers have been prepared by the polycondensation of decafluorobiphenyl (B1670000) with bisphenol AF, followed by sulfonation to produce a partially fluorinated sulfonated polyether. science.gov This material has shown promising performance as a binder in direct methanol (B129727) fuel cell anodes. science.gov Given the structural similarities, decafluoro-o-xylene could potentially be used in similar synthetic strategies to produce polymers for specialized membranes. The resulting materials would be expected to exhibit the high thermal stability and chemical resistance characteristic of fluorinated polymers.

Table 1: Properties of a Sulfonated Polymer based on Perfluoro-p-xylene

| Property | Value | Source |

|---|---|---|

| Decomposition Temperature | 317.8 °C | researchgate.net |

| Ion-Exchange Capacity (direct) | 2.43 mmol·g⁻¹ | researchgate.net |

| Ion-Exchange Capacity (total) | 2.80 mmol·g⁻¹ | researchgate.net |

| Molecular Weight (Mw) | 27 kg·mol⁻¹ | researchgate.net |

| Polydispersity Index (PDI) | 1.67 | researchgate.net |

Macrocyclic and Supramolecular Chemistry

The electron-deficient aromatic ring of decafluoro-o-xylene makes it a valuable synthon in the construction of complex macrocyclic and supramolecular structures. These molecules are of interest for their ability to form host-guest complexes and for their potential applications in sensing and separation. wikipedia.org

Research into the synthesis of polyfluorinated thiacalixarenes has demonstrated the utility of perfluorinated xylenes (B1142099). Specifically, the reaction of perfluoro-m-xylene with thiourea (B124793) or 2,5-difluoro-4,6-bis(trifluoromethyl)benzene-1,3-dithiol at elevated temperatures leads to the formation of perfluorinated tetrathiacalix wikipedia.orgarene. researchgate.net This reaction proceeds through a cyclo-oligomerization process. researchgate.netrsc.org

Furthermore, the interaction of perfluoro-m-xylene with resorcinol (B1680541) or orcinol, followed by heating with the dithiol, yields polyfluorinated dioxadithiacalix wikipedia.orgarenes. researchgate.net The formation of these macrocycles highlights the potential of perfluorinated xylenes to act as building blocks for complex, fluorinated host molecules. researchgate.net While this research utilized the meta-isomer, the underlying chemical principles suggest that decafluoro-o-xylene could be a viable substrate for the synthesis of novel polyfluorinated thia- and oxathiacalixarenes. The specific geometry of the ortho-isomer would likely lead to macrocycles with different cavity shapes and sizes, and thus different host-guest properties.

Polyfluorinated calixarenes are of interest due to the electron-deficient nature of their aromatic nuclei, which can enhance their ability to participate in host-guest interactions. researchgate.net Calixarenes, in general, are known for their ability to form inclusion compounds with a variety of guest molecules and ions. wikipedia.org Thiacalixarenes, in which the methylene (B1212753) bridges of traditional calixarenes are replaced by sulfur atoms, exhibit a strong ability for host-guest recognition and have been used in the liquid-liquid extraction of metal ions. tcichemicals.com

While direct studies on the host-guest chemistry of macrocycles derived from decafluoro-o-xylene were not found in the search results, the investigation of related systems provides valuable insights. For example, the complexation of various metal cations by polyfluorinated thia- and oxathiacalixarenes derived from perfluoro-m-xylene is an area of active research. researchgate.net The sulfur atoms in the thiacalixarene bridge can directly coordinate with metal ions. researchgate.net It is anticipated that polyfluorinated calixarenes derived from decafluoro-o-xylene would also exhibit interesting host-guest chemistry, potentially with unique selectivities for certain guests due to the specific arrangement of fluorine atoms and the geometry of the macrocycle.

Perfluorocarbon Tracers (PFT) Technology in Chemical Applications

Perfluorocarbons (PFCs) are widely used as tracers in various environmental and industrial applications due to their chemical and thermal inertness, and the ability to be detected at extremely low concentrations. wikipedia.org Cyclic perfluorocarbons, in particular, are well-suited for this purpose. wikipedia.org

While there is no direct mention in the search results of decafluoro-o-xylene being used as a perfluorocarbon tracer, a closely related compound, perfluoro-1,3-dimethylcyclohexane (B1679598), is noted as being ideal for tracer applications. wikipedia.org This compound is manufactured from meta-xylene. wikipedia.org The properties that make perfluoro-1,3-dimethylcyclohexane an effective tracer—chemical inertness and high stability—are also characteristic of decafluoro-o-xylene. Therefore, it is conceivable that decafluoro-o-xylene could also be employed in PFT technology. Perfluorocarbon compounds, including cyclic, branched, or linear completely fluorinated alkanes, ethers, and tertiary amines, are recognized for their use in such applications. airknowledge.gov

Principles of PFT-Based Tagging and Detection for Industrial Monitoring

The core principle of perfluorocarbon tracer (PFT) technology lies in introducing a unique, easily detectable substance into a system to monitor its behavior. PFTs like decafluoro-o-xylene are ideal for this purpose due to a combination of unique physical and chemical properties. f2chemicals.com They are non-toxic, chemically inert, and have very low natural abundance, meaning their presence almost certainly indicates the tracer's path. researchgate.net The technology's sensitivity is its most significant advantage; ambient background levels of common PFTs are in the parts per quadrillion (ppq) range, and modern instrumentation can readily measure them at these concentrations. iaea.orggoogle.com

The process involves "tagging" a substance of interest, such as a fluid or gas, with a small amount of a PFT. google.com If the substance leaks or moves, the volatile PFT escapes and disperses into the surrounding environment, where it can be detected. Detection is typically accomplished using highly sensitive analytical techniques. Air samples are collected on an adsorbent material, and then thermally desorbed into a gas chromatograph (GC) for separation. researchgate.net An Electron Capture Detector (ECD) is often used for quantification, as it is exceptionally sensitive to halogenated compounds like PFTs. f2chemicals.comresearchgate.net This methodology allows for the detection and pinpointing of even very small leaks or the tracking of tagged materials over large distances. iaea.org

Table 1: Key Principles and Methods in PFT-Based Monitoring

| Principle/Method | Description | Key Advantages | Typical Instrumentation |

|---|---|---|---|

| Tracer Tagging | A small quantity of a PFT is added to a fluid or gas to "tag" it. | Cost-effective due to the small amount of tracer needed; applicable to various media (liquids, gases). iaea.orggoogle.com | - |

| High Volatility & Permeability | PFTs readily volatilize from a leak source and permeate through porous media like soil. | Enables detection of subsurface leaks from above ground. f2chemicals.com | - |

| Low Background Concentration | PFTs are virtually absent in the natural environment, ensuring that any detection is significant. | Extremely high signal-to-noise ratio; minimizes false positives. iaea.orgf2chemicals.com | - |

| Sample Collection | Air samples are collected using adsorbent tubes, either actively (pumping air through) or passively (relying on diffusion). f2chemicals.com | Flexible sampling strategies for different scenarios. | Adsorbent tubes (e.g., containing Carboxen-569). f2chemicals.com |

| Analytical Detection | Samples are analyzed via Thermal Desorption (TD) coupled with Gas Chromatography (GC) and an Electron Capture Detector (ECD). researchgate.net | Ultra-high sensitivity (parts per quadrillion); simultaneous detection of multiple PFTs possible. researchgate.netgoogle.com | TD-GC-ECD Systems. researchgate.net |

Leak Detection Methodologies in Industrial Systems

One of the most widespread commercial applications of PFT technology is the detection and location of leaks in industrial systems. iaea.org This methodology is particularly valuable for pressurized and buried systems where visual inspection is impossible, such as underground high-pressure fluid-filled (HPFF) electricity cables and pipelines. researchgate.netf2chemicals.com Traditional leak detection methods for such systems are often cumbersome, time-consuming, and can require de-energizing circuits or extensive excavation. prysmian.com

The PFT method offers a more precise and efficient alternative. A small concentration of a tracer like decafluoro-o-xylene is dissolved into the dielectric fluid of a cable or the product in a pipeline. f2chemicals.comprysmian.com If a leak occurs, the tagged fluid seeps into the surrounding subsurface environment. The volatile PFT then permeates through the ground to the surface, where it is emitted into the air. f2chemicals.com Highly sensitive mobile monitoring equipment is used to detect these minute PFT concentrations in the air along the cable or pipeline route. prysmian.com By identifying the location with the highest concentration, the leak can be pinpointed with remarkable accuracy, often to within a few feet over a span of several miles. researchgate.netf2chemicals.com This method has been successfully applied to locate leaks in oil-filled power cables, underground storage tanks, and natural gas pipelines. iaea.orgresearchgate.net

Table 3: Comparison of Leak Detection Methodologies

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| PFT Tracer Technology | A tracer compound is added to the system fluid. Leaks are detected by sampling the surrounding air for the tracer. f2chemicals.com | High sensitivity, precise location (within meters), no need for system shutdown, applicable to buried systems. researchgate.netprysmian.com | Requires specialized equipment and expertise for analysis. |

| Acoustic Emission Detection | Sensors listen for the ultrasonic noise generated by a leak. | Real-time monitoring, non-invasive. | Susceptible to background noise, less effective for very small leaks. mdpi.com |

| Vapor Sensing Tubes | Tubes with chemical indicators are placed in monitoring wells to detect leaked product vapors. | Relatively simple and low-cost. | Only indicates a leak in the general vicinity of the well, not a precise location. |

| Pressure Drop Method | The system is pressurized and monitored for a drop in pressure over time. | Simple concept. | Cannot pinpoint leak location, sensitive to temperature fluctuations, may not detect very small leaks. |

| Distributed Fiber-Optic Sensing | Fiber-optic cables detect temperature or strain anomalies caused by a leak. dnv.com | Real-time, continuous monitoring over long distances, precise localization. dnv.com | High installation cost, susceptible to damage. dnv.com |

Innovations in Ventilation Studies and Air Flow Analysis

Understanding and measuring airflow is critical for maintaining indoor air quality, ensuring energy conservation, and designing safe environments in buildings and industrial facilities. f2chemicals.comsiemens.com Perfluorocarbon tracers provide a powerful and precise method for conducting ventilation studies and analyzing air movement. google.com The technique involves releasing a known quantity of a PFT, such as decafluoro-o-xylene, into a space and then monitoring its concentration over time at various locations. google.com

By analyzing the rate at which the tracer concentration decreases, researchers can determine air exchange rates, identify areas of poor ventilation, and map airflow pathways. f2chemicals.com This information is essential for optimizing HVAC (Heating, Ventilation, and Air Conditioning) systems for both comfort and energy efficiency. aesg.com Computational Fluid Dynamics (CFD) models are increasingly used to simulate airflow, and PFT studies provide invaluable real-world data to validate and calibrate these models. kursatkara.commdpi.com The use of multiple, distinct PFTs allows for the simultaneous study of airflow from different sources within a complex building, providing a detailed picture of the ventilation dynamics. google.com This approach has been applied to a wide range of environments, from residential homes to large public buildings and sensitive facilities like laboratories and healthcare settings. f2chemicals.comaesg.commdpi.com

Table 4: PFT-Based Airflow Analysis Workflow

| Step | Description | Purpose | Relevant Technologies |

|---|---|---|---|

| 1. Tracer Selection & Release | A specific PFT (or multiple PFTs) is chosen and released into the study area at a controlled rate. | To introduce a measurable, non-interfering marker into the airflow system. | PFT permeation sources, syringe injection systems. |

| 2. Air Sampling | Air samples are collected at multiple strategic locations throughout the building over a set period. | To capture the spatial and temporal distribution of the tracer as it is diluted by ventilation. | Programmable active air samplers, passive adsorbent tubes. f2chemicals.com |

| 3. Sample Analysis | The collected samples are analyzed to determine the PFT concentration. | To quantify the tracer levels with high precision. | Thermal Desorption-Gas Chromatography-Electron Capture Detection (TD-GC-ECD). researchgate.net |

| 4. Data Interpretation & Modeling | The concentration data is used to calculate air exchange rates, ventilation efficiency, and airflow patterns. | To translate raw data into actionable insights about the building's ventilation performance. | Air exchange rate models, Computational Fluid Dynamics (CFD) simulation. mdpi.com |

Environmental Transformation and Transport Dynamics of O Xylene, Decafluoro

Degradation Pathways in Environmental Compartments

Degradation of decafluoro-o-xylene in the environment is expected to be extremely slow. The primary routes for the transformation of such recalcitrant molecules are typically limited to aggressive chemical or photochemical processes, as microbial and hydrolytic pathways are largely ineffective.

Due to the strength and stability of the C-F bond, decafluoro-o-xylene is expected to be highly recalcitrant to both aerobic and anaerobic microbial degradation. mdpi.com Research on less fluorinated aromatic compounds shows that biodegradation is challenging and often does not occur. For instance, mono-fluorophenols have been observed to be non-degradable under various anaerobic conditions, and while some mono-fluorobenzoates can be degraded under denitrifying conditions, they are resistant under sulfate-reducing, iron-reducing, and methanogenic conditions. nih.gov The complete anaerobic degradation of compounds like 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) has been reported but requires specific enzymatic pathways that are not ubiquitous. frontiersin.orgasm.orgnih.gov Given that even single fluorine substitutions present a significant challenge for microbial enzymes, the fully fluorinated aromatic ring of decafluoro-o-xylene is predicted to be highly resistant to microbial attack. Therefore, significant mineralization of decafluoro-o-xylene through aerobic or anaerobic processes in soils and aquatic systems is considered highly unlikely.

Table 1: Predicted Microbial Degradation Potential of o-Xylene (B151617), decafluoro-

| Environmental Condition | Degradation Potential | Rationale |

| Aerobic | Extremely Low / Negligible | High strength and stability of multiple C-F bonds inhibit oxidative enzymatic attack. |

| Anaerobic (Denitrifying) | Extremely Low / Negligible | While some mono-fluoroaromatics are degraded, perfluorination presents a much greater barrier to reductive defluorination. nih.govresearchgate.net |

| Anaerobic (Sulfate/Iron-Reducing) | Extremely Low / Negligible | Perfluorinated structure is highly resistant to microbial metabolism under these conditions. nih.gov |

| Anaerobic (Methanogenic) | Extremely Low / Negligible | The compound is not expected to serve as a substrate for methanogenic consortia. nih.gov |

Photolytic degradation represents a more plausible, albeit potentially slow, transformation pathway for decafluoro-o-xylene in the environment. Studies on hexafluorobenzene (B1203771) (C₆F₆), a close structural analog, show that perfluoroarenes can undergo photochemical reactions. These reactions include photo-isomerization to strained bicyclic compounds and photoreductive defluorination. acs.orgresearchgate.net

The presence of photocatalysts can enhance this process. For example, the photocatalytic degradation of hexafluorobenzene has been demonstrated using tungstophosphoric acid and metal-doped zinc sulfide (B99878) (ZnS) photocatalysts under UV or visible light irradiation. researchgate.netscilit.com The mechanism often involves photoformed electrons with highly negative reduction potentials that can attack the polyhalogenated benzene (B151609) ring, leading to successive dehalogenation. researchgate.net Furthermore, hydrated electrons (e_aq⁻), which are powerful reducing agents formed during water radiolysis, react efficiently with hexafluorobenzene, suggesting that reductive pathways can be significant. mdpi.com In the absence of photocatalysts, direct photolysis would require absorption of UV radiation, leading to excited states that could potentially undergo C-F bond cleavage or isomerization.

Table 2: Potential Photolytic Degradation Pathways for o-Xylene, decafluoro-

| Pathway | Description | Influencing Factors |

| Direct Photolysis | Absorption of UV radiation leading to an excited state, followed by C-F bond cleavage or isomerization. | Wavelength and intensity of light, quantum yield of the compound. |

| Photochemical Isomerization | Light-induced transformation into a Dewar-type bicyclic isomer, as seen with hexafluorobenzene. acs.org | Specific wavelengths of UV light. |

| Photocatalytic Degradation | Degradation is accelerated in the presence of a semiconductor photocatalyst (e.g., TiO₂, ZnS) that generates reactive species upon illumination. researchgate.netscilit.com | Presence of photocatalysts, pH, light intensity. |

| Reductive Defluorination | Stepwise removal of fluorine atoms initiated by reaction with reducing species like hydrated electrons (e_aq⁻). mdpi.com | Presence of electron donors or conditions that generate solvated electrons. |

o-Xylene, decafluoro- is expected to be exceptionally stable toward hydrolysis under typical environmental conditions (pH 4-9). The carbon-fluorine bonds on the aromatic ring are not susceptible to nucleophilic attack by water. wikipedia.org Perfluoroarenes are generally known for their high hydrolytic stability. researchgate.netbeilstein-journals.org Therefore, hydrolysis is not considered a significant environmental degradation pathway for this compound, and its transformation kinetics via this route are negligible.

Sorption and Mobility in Environmental Matrices

The transport and partitioning of decafluoro-o-xylene in the environment are governed by its sorption characteristics to soil, sediment, and other particles. Its perfluorinated nature results in unique properties that influence its mobility.

The sorption of per- and polyfluoroalkyl substances (PFAS) in soils and sediments is a complex process influenced by both the chemical's properties and the sorbent's characteristics. For decafluoro-o-xylene, sorption is likely driven by its hydrophobicity. Quantitative structure–property relationship (QSPR) models for other PFAS indicate that molecular weight (which correlates with hydrophobicity) is a key factor, with higher molecular weights leading to stronger sorption. nih.gov

Table 3: Factors Influencing the Sorption of o-Xylene, decafluoro- in Environmental Matrices

| Factor | Influence on Sorption | Rationale |

| Soil Organic Carbon (SOC) | Positive Correlation | Hydrophobic partitioning is a primary mechanism for neutral organic compounds. Higher SOC provides more binding sites. nih.gov |

| Clay Content & Mineralogy | Variable | Electrostatic interactions with mineral surfaces can occur, though likely less dominant than hydrophobic partitioning for a neutral molecule. |

| Molecular Weight (MW) | Positive Correlation | Higher MW increases the molecule's size and hydrophobicity, strengthening hydrophobic repulsion from water and driving adsorption to solid media. nih.gov |

| pH | Minimal (for the compound) | As a neutral molecule, the properties of decafluoro-o-xylene are not pH-dependent. However, pH can alter soil surface charges, indirectly affecting sorption. |

| Presence of Co-contaminants | Variable | Competitive adsorption with other organic pollutants can either increase or decrease sorption. |

The potential for decafluoro-o-xylene to leach into groundwater is a significant environmental concern due to its extreme persistence. Its mobility in soil is inversely related to its sorption coefficient; weaker sorption leads to greater mobility. researchgate.net If decafluoro-o-xylene has a low to moderate affinity for soil particles, it can be transported through the soil profile with infiltrating water and eventually reach groundwater.

Unlike its non-fluorinated analog, o-xylene, which is mobile but also readily biodegradable in subsurface environments, decafluoro-o-xylene will persist for very long periods. cdc.govepa.gov This combination of potential mobility and high persistence means that once it contaminates groundwater, it can lead to long-lasting plumes and pose a long-term risk to water resources, a characteristic shared by many other environmentally significant PFAS. mdpi.comchemistry-matters.com

Biodegradation Studies and Microbial Interactions

Research into the microbial degradation of o-Xylene, decafluoro- is limited. As a fully fluorinated aromatic compound, it belongs to the class of per- and polyfluoroalkyl substances (PFAS). These substances are characterized by the presence of carbon-fluorine (C-F) bonds, which are the strongest single bonds in organic chemistry. This inherent strength makes perfluorinated compounds, including decafluoro-o-xylene, exceptionally resistant to enzymatic attack and microbial degradation. nih.govnih.govnih.gov

The microbial metabolism of such compounds is rare because it requires specialized enzymatic machinery capable of cleaving the stable C-F bond. nih.govnih.govnih.gov Furthermore, the degradation process itself can be self-limiting, as the release of fluoride (B91410) ions into the microbial cell can be toxic, inhibiting essential enzymes and cellular processes. nih.govasm.org Microorganisms that can biodegrade highly fluorinated compounds would need to possess mechanisms not only for C-F bond cleavage but also for sensing and expelling the resulting toxic fluoride ions. nih.govasm.org

While specific studies on decafluoro-o-xylene are not prominent in publicly available literature, predictions based on the behavior of other perfluorinated chemicals suggest it is likely to be highly persistent in the environment. pops.intresearchgate.net The complete fluorination of the aromatic ring and the methyl groups means there are no non-fluorinated sites for initial, easier microbial attack—a strategy microbes often use to begin the degradation of partially fluorinated (polyfluorinated) compounds. nih.govmdpi.com Studies on other PFAS have shown that biodegradation, when it occurs, is often a slow process limited to the non-fluorinated parts of the molecule. pops.intresearchgate.net Given that decafluoro-o-xylene has no such parts, its resistance to biodegradation is expected to be profound.

In stark contrast, the non-fluorinated parent compound, o-xylene, is known to be biodegradable under various conditions. Numerous studies have detailed its breakdown by different microbial consortia and isolated bacterial strains. This highlights the dramatic impact of fluorination on a molecule's susceptibility to microbial degradation.

Research Findings on the Biodegradation of Non-Fluorinated o-Xylene

To illustrate the difference fluorination makes, the following table summarizes findings from studies on the biodegradation of standard o-xylene. It is crucial to note that these findings do not apply to decafluoro-o-xylene but serve as a scientific baseline for the non-fluorinated analogue.

| Microbial Agent/Consortium | Condition | Key Findings | Reference |

| Methanogenic Consortium | Anaerobic | Complete mineralization to CO2 and methane; long adaptation period (200-255 days); degradation inhibited by other substrates like acetate (B1210297) and sulfate (B86663). | nih.govosti.gov |

| Sulfate-Reducing Bacteria (e.g., strain oXyS1) | Anaerobic | Isolated strains capable of using o-xylene as the sole carbon and energy source, coupling its oxidation to sulfate reduction. | nih.gov |

| Iron-Reducing Enrichment Cultures | Anaerobic | Complete anaerobic oxidation of o-xylene to CO2 coupled with the reduction of ferric iron. | asm.org |

| Rhodococcus sp. (e.g., strain DK17) | Aerobic | Capable of growth on o-xylene as the sole carbon source; degradation proceeds via oxidation of the aromatic ring. | nih.govjmb.or.kroup.com |

| Rhodococcus opacus R7 | Aerobic | Degrades o-xylene via ring-oxidation, producing 2,3- and 3,4-dimethylphenols as primary intermediates. | frontiersin.org |

These studies demonstrate that various microorganisms have evolved pathways to utilize the hydrocarbon structure of o-xylene as a source of carbon and energy. nih.govnih.govasm.orgnih.govjmb.or.kroup.comfrontiersin.org The interactions within these microbial communities, such as the syntrophic relationships in anaerobic consortia or the metabolic capabilities of specialized aerobic bacteria, are key to its breakdown. nih.govoup.com However, the substitution of all hydrogen atoms with fluorine atoms in decafluoro-o-xylene effectively blocks these established metabolic pathways, rendering the compound recalcitrant and persistent in the environment. nih.govnih.gov

Future Research Directions and Unexplored Avenues in O Xylene, Decafluoro Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The traditional synthesis of perfluoroarenes often involves harsh conditions and hazardous reagents. A primary goal for future research is the development of greener, more efficient synthetic pathways. mpg.de Key areas of investigation include:

Catalytic C-F Activation/Functionalization: Moving beyond stoichiometric reactions, the use of transition-metal catalysis to selectively activate and functionalize C-F bonds offers a more atom-economical approach. researchgate.net Research is needed to develop robust catalysts that can operate under mild conditions and provide high regioselectivity, allowing for the precise synthesis of partially fluorinated aromatics from readily available perfluorinated feedstocks.

Transition-Metal-Free Methodologies: Exploring synthetic protocols that avoid heavy metals is crucial for sustainability. This includes nucleophilic aromatic substitution (SNA_r) reactions using more environmentally benign bases and solvent systems. mdpi.com

Flow Chemistry and Process Optimization: Continuous flow processing can offer significant advantages over batch synthesis, including improved heat and mass transfer, enhanced safety, and easier scalability. Integrating real-time monitoring can further optimize these processes, reducing waste and energy consumption.

Biocatalysis: The use of enzymes to catalyze specific fluorination or defluorination reactions represents a frontier in green chemistry. While challenging, success in this area could lead to highly selective and environmentally friendly synthetic methods.

| Synthetic Strategy | Advantages | Research Challenges |

| Transition-Metal Catalysis | High selectivity, access to diverse functionalities. | Catalyst cost, metal contamination in products, harsh reaction conditions. |

| Nucleophilic Aromatic Substitution (NAS) | Often high-yielding, metal-free. mdpi.com | Requires strong nucleophiles, limited to certain substitution patterns. |

| Continuous Flow Processing | Enhanced safety, scalability, and efficiency. | Initial setup cost, potential for clogging with solid byproducts. |

| Biocatalysis | High selectivity, mild conditions, environmentally benign. | Enzyme stability and availability, limited substrate scope. |

Exploration of Advanced Catalytic Applications

The unique electronic properties of perfluorinated aromatics make them intriguing candidates for roles in catalysis, either as catalysts themselves, ligands, or reaction media.

Future research directions include:

Fluorinated Ligands for Homogeneous Catalysis: The strong electron-withdrawing nature of the perfluoroaryl group can significantly modify the electronic properties of a metal center when incorporated into a ligand. This can tune the reactivity and selectivity of catalysts for various organic transformations, such as cross-coupling reactions. mdpi.com

Catalysis in Fluorinated Solvents: The unique phase behavior of fluorinated solvents can be exploited for catalyst recovery and product separation, a key principle of green chemistry.

Heterogeneous Catalysis: Perfluorinated aromatic scaffolds can be used to construct robust, solid-state catalysts. For example, incorporating these units into metal-organic frameworks (MOFs) or porous polymers could create catalysts with tailored active sites for specific reactions, such as the oxidative coupling of arenes. researchgate.net

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

A fundamental understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. For decafluoro-o-xylene and its analogues, several areas warrant deeper investigation:

Computational Modeling: Advanced computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) can provide invaluable insights into reaction pathways, transition states, and the stability of intermediates. rsc.orgmdpi.com These models can predict reaction outcomes, explain observed regioselectivities, and guide experimental design. rsc.org For example, computational studies can elucidate the energetics of different C-F bond activation mechanisms (e.g., concerted vs. stepwise pathways). rsc.org

Spectroscopic Characterization of Intermediates: The direct observation and characterization of transient species, such as Meisenheimer complexes in SNAr reactions or organometallic intermediates in catalytic cycles, are critical for validating proposed mechanisms. Advanced spectroscopic techniques will be essential for these studies.

Arene-Perfluoroarene Interactions: The non-covalent interactions between electron-rich arenes and electron-deficient perfluoroarenes are powerful tools in supramolecular chemistry and materials science. morressier.comrsc.org A deeper computational and experimental understanding of these interactions in solution and the solid state will enable the rational design of self-assembling systems. morressier.com

Design of Next-Generation Materials Based on Fluorinated Aromatic Scaffolds

The incorporation of perfluorinated aromatic units like decafluoro-o-xylene into polymers and other materials can impart a unique combination of properties, including thermal stability, chemical resistance, and specific optoelectronic characteristics. rsc.org

Key avenues for future materials research include:

High-Performance Polymers: Aromatic fluorinated polymers, such as poly(arylene ether)s and polyimides, exhibit high glass transition temperatures, enhanced solubility, and low dielectric constants, making them suitable for applications in microelectronics and aerospace. rsc.org Future work will focus on synthesizing novel monomers to fine-tune these properties.

Fluorinated Liquid Crystals: The introduction of perfluorinated segments can influence the mesophase behavior and electro-optical properties of liquid crystalline materials.

Porous Organic Polymers: Using perfluorinated building blocks like decafluorobiphenyl (B1670000) (a close analogue of decafluoro-o-xylene) to construct porous polymers can create materials with high surface areas and tailored pore environments for applications in gas separation and storage. mdpi.com

Optoelectronic Materials: The strong electronic effects of perfluoroaryl groups can be harnessed to design materials for organic light-emitting diodes (OLEDs), photovoltaics, and sensors. The arene-perfluoroarene interaction can be used to control molecular packing and optimize optoelectronic performance. rsc.org

| Material Class | Key Properties from Fluorination | Potential Applications |

| Poly(arylene ether)s | High thermal stability, chemical resistance, low dielectric constant. rsc.org | Microelectronics, aerospace components, membranes. rsc.org |

| Porous Polymers | High surface area, hydrophobicity, tailored pore chemistry. mdpi.com | Gas separation/storage, environmental remediation. |

| Liquid Crystals | Modified phase behavior, tunable electro-optical properties. | Advanced display technologies. |

| Optoelectronic Materials | Tunable energy levels, controlled molecular assembly. rsc.org | OLEDs, photovoltaics, chemical sensors. |

Comprehensive Environmental Modeling and Persistence Assessment for Specific Analogues

Perfluorinated compounds are recognized as a class of persistent environmental pollutants, often referred to as "forever chemicals." youtube.com While much of the focus has been on perfluoroalkyl acids (PFAAs) like PFOA and PFOS, the environmental fate of perfluorinated aromatic compounds is less understood. nih.govresearchgate.netbohrium.com

Critical future research areas include:

Degradation Pathways: Identifying and characterizing the potential biotic and abiotic degradation pathways of decafluoro-o-xylene and related compounds is essential. While highly resistant to breakdown, understanding any potential transformation products is crucial. researchgate.netresearchgate.netnih.govnih.gov Some studies have explored the degradation of non-fluorinated xylenes (B1142099) by microorganisms, which could provide a starting point for investigating the fate of their fluorinated counterparts. researchgate.netnih.govnih.govethz.ch

Environmental Transport Modeling: Developing robust models to predict the movement and partitioning of perfluorinated aromatics in the environment (air, water, soil, and biota) is a priority. nih.gov These models require accurate physicochemical property data, which may need to be determined experimentally or through advanced computational methods. aaqr.orgepa.gov

Bioaccumulation and Toxicity Assessment: The tendency for these compounds to bioaccumulate and their potential toxicity need to be systematically evaluated. This includes studying how properties like branching and isomerism affect their biological behavior. scispace.com

Source Tracking: Developing analytical methods to identify and quantify specific isomers of perfluorinated aromatics can help track their sources and pathways in the environment. scispace.com

Q & A

Basic: What analytical techniques are recommended for characterizing o-Xylene in environmental samples, and how can their accuracy be validated?

Methodological Answer:

Gas chromatography-mass spectrometry (GC-MS) is widely used for detecting o-Xylene in environmental matrices due to its high sensitivity and specificity . To validate accuracy, researchers should:

- Employ isotope dilution techniques (e.g., deuterated o-Xylene as an internal standard) to correct for matrix effects.

- Cross-validate results with compound-specific isotope analysis (CSIA) to track isotopic signatures in degradation studies .

- Use quartz UV sterilization lamps (254 nm wavelength) in degradation experiments to simulate environmental photolysis conditions, ensuring kinetic data reproducibility .

Basic: How can researchers optimize environmental monitoring protocols for o-Xylene to address detection inconsistencies?

Methodological Answer:

Detection inconsistencies (e.g., 70.1% statewide detection rate in air samples ) arise from variable sampling conditions. To mitigate this:

- Standardize sampling intervals and locations using geographic information systems (GIS) to account for industrial emission hotspots.

- Integrate ozone analyzers (e.g., Model 49C) with real-time GC-MS to distinguish o-Xylene from co-eluting isomers like m-/p-Xylene .

- Apply multivariate statistical models to correlate detection rates with meteorological data (e.g., humidity, temperature) .